molecular formula C10H11BrO B1342348 1-(2-Bromophenyl)-2-methylpropan-1-one CAS No. 209223-84-7

1-(2-Bromophenyl)-2-methylpropan-1-one

Cat. No. B1342348
M. Wt: 227.1 g/mol
InChI Key: ZFCRURYZCFPFMG-UHFFFAOYSA-N
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Description

“1-(2-Bromophenyl)-2-methylpropan-1-one” is a chemical compound with the molecular formula C8H7BrO. It has a molecular weight of 199.045 . This compound is also known as Ethanone, 1-(2-bromophenyl)- .


Synthesis Analysis

The synthesis of compounds similar to “1-(2-Bromophenyl)-2-methylpropan-1-one” has been reported in the literature. For instance, substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The efficiency of such a procedure and the possible mechanism have been discussed .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromophenyl)-2-methylpropan-1-one” can be represented by the InChI string: InChI=1S/C8H7BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 .

Scientific Research Applications

Synthesis of alpha-Bromoketones

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Alpha-bromoketones, such as 1-(2-Bromophenyl)-2-methylpropan-1-one, are used in the synthesis of various organic compounds .
  • Methods of Application or Experimental Procedures: The synthesis of alpha-bromoketones involves the use of secondary alcohols, ammonium bromide, and Oxone . The reaction conditions and parameters are carefully controlled to ensure the successful synthesis of the desired bromoketone .
  • Results or Outcomes: The synthesis of alpha-bromoketones from secondary alcohols using this method has been successful, with spectroscopic data confirming the formation of the desired products .

Synthesis of Unsaturated Adamantane Derivatives

  • Scientific Field: Petroleum Chemistry
  • Summary of the Application: Unsaturated adamantane derivatives, which can be synthesized using bromophenyl compounds, have potential applications in the creation of new materials based on natural and synthetic nanodiamonds .
  • Methods of Application or Experimental Procedures: The synthesis of unsaturated adamantane derivatives involves the use of bromophenyl compounds as starting materials . Various methods for the synthesis of these derivatives have been developed, including the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene and the addition of 1-bromo-2-hydroxynaftalene to ketone .
  • Results or Outcomes: The synthesis of unsaturated adamantane derivatives has been successful, with these compounds offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Safety And Hazards

The safety data sheet for a related compound, 2-Bromophenyl acetate, indicates that it is harmful if swallowed or inhaled, and it causes serious eye irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

A paper discusses the synthesis and biological activity of some 3-(4-(Substituted…), which might be relevant for future research directions .

properties

IUPAC Name

1-(2-bromophenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCRURYZCFPFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606418
Record name 1-(2-Bromophenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-2-methylpropan-1-one

CAS RN

209223-84-7
Record name 1-(2-Bromophenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromophenyl)-2-methylpropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of [1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one] (2.2 g, 5.19 mmol) in dichloromethane (18 mL) at room temperature under nitrogen was added dropwise a solution of 1-(2-bromophenyl)-2-methylpropan-1-ol of Step A (1.00 g, 4.36 mmol) in dichloromethane (18 mL) over ca. 5 minutes. After 2 hours, additional [1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one] (0.20 g, 0.47 mmol) was added and the reaction mixture stirred at room temperature for 4 days. The reaction mixture was then diluted with diethyl ether (100 mL) and the resulting suspension added to 1.3 M aqueous sodium hydroxide solution (40 mL) with stirring. After 10 minutes the organic phase was separated, washed with 1.3 M sodium hydroxide (40 mL) and water (50 mL), dried over anhydrous magnesium sulfate, and concentrated in vacuo to give the title compound (0.89 g, 90%) as a clear, pale yellow oil.
Quantity
0 (± 1) mol
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Reaction Step One
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18 mL
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1 g
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reactant
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18 mL
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0 (± 1) mol
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40 mL
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100 mL
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Krishna, AGK Reddy, G Satyanarayana - Tetrahedron Letters, 2014 - Elsevier
Synthesis of bi-aryls via a domino Pd-catalyzed reaction of 1-(2-bromophenyl)-2-methylpropan-1-ones/(2-bromophenyl)(cyclohexyl)methanones is presented. The mechanism of the …
J Krishna - 2015 - core.ac.uk
Constituting a carbon-carbon bond is one of the most fundamental operations in organic synthesis. In general, the synthesis of organic molecules involves a step-wise operation for the …
Number of citations: 2 core.ac.uk
RJ Faggyas, EDD Calder, C Wilson… - The Journal of Organic …, 2017 - ACS Publications
A one-pot catalytic enantioselective allylboration/Mizoroki–Heck reaction of 2-bromoaryl ketones has been developed for the asymmetric synthesis of 3-methyleneindanes bearing a …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
RJ Faggyas - 2019 - theses.gla.ac.uk
The first section describes the development of an asymmetric one-pot synthesis of 1-alkylindan-1-ols involving an enantioselective allylboration of 2’-bromoaryl alkyl ketones followed …
Number of citations: 4 theses.gla.ac.uk
K Inamoto, M Katsuno, T Yoshino, Y Arai, K Hiroya… - Tetrahedron, 2007 - Elsevier
Syntheses of 3-substituted indazoles and benzoisoxazoles were efficiently accomplished with the aid of Pd-catalyzed intramolecular carbon–nitrogen and carbon–oxygen bond …

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